molecular formula C10H13N4O2- B11820232 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B11820232
M. Wt: 221.24 g/mol
InChI Key: MANCAYQJYRCCFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a piperazine core substituted with a tert-butyl carboxylate group at position 1 and a 4-aminopyridin-2-yl moiety at position 3. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol (CAS: 1206247-69-9) . Applications: Primarily used as a synthetic intermediate in pharmaceuticals, evidenced by its commercial availability from suppliers like CymitQuimica .

Properties

Molecular Formula

C10H13N4O2-

Molecular Weight

221.24 g/mol

IUPAC Name

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1

InChI Key

MANCAYQJYRCCFN-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Oxidative Coupling

The conventional synthesis of 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate involves a two-step nucleophilic substitution followed by oxidative coupling. In the first step, 4-aminopyridine reacts with tert-butyl piperazine-1-carboxylate derivatives in a polar aprotic solvent such as dichloroethane or toluene. The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent undesired oxidation of the aminopyridine moiety. Elevated temperatures (80–110°C) and prolonged reaction times (12–24 hours) are required to achieve moderate yields.

The second step involves oxidative coupling to stabilize the carboxylate group. Common oxidants include manganese dioxide or tert-butyl hydroperoxide, which facilitate the formation of the carboxylate ester while preserving the amine functionality. A critical challenge in this method is regioselectivity, as competing reactions at the nitro or amino groups can lead to byproducts such as over-oxidized pyridine derivatives or dimerized piperazine species.

Advanced Photocatalytic Synthesis

Single-Step Photocatalytic Coupling

Recent advancements have introduced photocatalytic methods for synthesizing structurally analogous piperazine-carboxylate compounds. For example, a patented method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate employs visible-light-driven catalysis. Although this technique targets a regioisomer, its principles are applicable to this compound with substrate modifications.

The reaction utilizes an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. Under blue LED light (450–470 nm), 4-aminopyridine and tert-butyl piperazine-1-carboxylate undergo direct C–N coupling in dichloroethane, achieving yields up to 95% in model systems. Key advantages include:

  • Reduced byproducts : Photocatalysis minimizes side reactions through precise energy transfer.

  • Ambient conditions : Reactions proceed at room temperature, avoiding thermal degradation.

  • Scalability : Continuous-flow reactors enhance throughput for industrial applications.

Comparative Analysis of Methods

The table below contrasts traditional and photocatalytic approaches:

Parameter Traditional Method Photocatalytic Method
Reaction Time 12–24 hours10–12 hours
Yield 60–70%85–95%
Catalyst None (thermal activation)Acridine salt/TEMPO
Byproducts Dimerized piperazines, over-oxidized pyridinesMinimal (<5%)
Scalability Batch reactorsContinuous-flow compatible

Industrial Production Considerations

Optimization for Large-Scale Synthesis

Industrial production of this compound requires balancing cost, yield, and purity. Traditional methods face challenges in solvent recovery and energy-intensive heating, whereas photocatalytic systems reduce operational costs through ambient conditions and recyclable catalysts. For instance, the acridine salt photocatalyst can be recovered via filtration and reused for up to five cycles without significant activity loss.

Purification Techniques

Final purification often employs silica gel column chromatography with ethyl acetate/hexane mixtures (1:1 v/v) to isolate the product. However, industrial settings may adopt recrystallization or centrifugal partition chromatography for higher throughput .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features, including the piperazine ring and the aminopyridine moiety, contribute to its potential activity against several biological targets. Notably, it has been implicated in the synthesis of palbociclib, a drug approved for treating advanced breast cancer by inhibiting cyclin-dependent kinases (CDK) .

Neuropharmacology
Research indicates that derivatives of piperazine compounds may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and reduce oxidative stress, making them candidates for treating neurodegenerative diseases . The specific interactions of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate with neurotransmitter receptors are currently under investigation.

Anticancer Research

Enhancement of Anticancer Effects
Studies have shown that piperazine derivatives can enhance anticancer effects when combined with other therapeutic agents. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells . The compound's mechanism may involve inducing apoptosis in cancer cells through its interaction with specific molecular targets.

Synthesis and Structural Characterization

Synthetic Approaches
The synthesis of this compound can be achieved through several methods, including traditional coupling reactions and more innovative photocatalytic methods that enhance yield and minimize environmental impact . The use of photocatalysts allows for one-step synthesis processes that are both efficient and eco-friendly.

Synthesis Method Description Yield
Traditional CouplingReaction between 4-aminopyridine and piperazine derivatives using coupling agents.Variable
Photocatalytic SynthesisInvolves using an acridine salt as a photocatalyst under visible light irradiation.Up to 95%

Potential Pharmacological Relevance
While extensive characterization is still required, preliminary studies suggest that the compound may exhibit a range of biological activities due to its structural components. These activities include potential antimicrobial effects and modulation of signaling pathways relevant to cancer progression .

Case Study 1: Palbociclib Synthesis

Palbociclib is synthesized using intermediates derived from this compound. Research published in Nature Reviews Cancer highlights the effectiveness of this compound in enhancing the efficacy of palbociclib against breast cancer cell lines .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of piperazine derivatives found that compounds similar to this compound could significantly modulate oxidative stress levels in neuronal models, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Aminopyridine Substituent Variations

tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5)
  • Structural Difference: The amino group is located at the 6-position of the pyridine ring (vs. 4-position in the target compound).
  • Implications: Electronic Effects: The 6-amino-3-pyridyl group may alter electron distribution, affecting hydrogen bonding and receptor interactions.

Functional Group Modifications

tert-Butyl 4-(3-Cyanopyridin-2-yl)piperazine-1-carboxylate
  • Structural Difference: Replaces the amino group with a cyano substituent.
  • Synthetic Utility : Serves as a precursor for photoaffinity probes in chemical biology studies .
  • Stability: Cyano groups enhance metabolic stability compared to amino groups but reduce hydrogen-bonding capacity.
tert-Butyl 4-(5-Bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
  • Structural Difference : Incorporates a bromine atom at the pyridine 5-position.
  • Reactivity : Bromine enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Degradation Profiles

Fluorophenyl- and Triazolyl-Substituted Analogues
  • Examples :
    • Compound 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate.
    • Compound 1b : tert-Butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate.
  • Stability: Both compounds degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring . In contrast, the target compound’s tert-butyl ester may offer better stability under acidic conditions.

Pharmacophore Modifications

Nitro Phenoxy Butanoyl-Substituted Analogues
  • Example: tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) .
  • Functional Impact: The nitro phenoxy butanoyl group introduces a secondary pharmacophore for enhanced target engagement.
  • Synthetic Flexibility: The carbonyl linker allows for modular modifications, contrasting with the rigid pyridyl-amino group in the target compound.

Cyclohexyl and Dibenzylamino Derivatives

  • Examples: 284: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate. 285: tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate.

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
4-(4-Aminopyridin-2-yl)piperazine-1-carboxylate 1206247-69-9 4-Aminopyridin-2-yl 278.35 High solubility, potential H-bond donor
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate 571188-59-5 6-Aminopyridin-3-yl 278.35 Palbociclib intermediate; kinase-targeting
4-(3-Cyanopyridin-2-yl)piperazine-1-carboxylate - 3-Cyanopyridin-2-yl 274.31 Photoaffinity probe precursor
4-(5-Bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate - 5-Bromo-3-cyanopyridin-2-yl 353.22 Cross-coupling reactivity
Compound 1a - 2-Fluorophenyl-triazolyl 503.54 Gastric fluid instability

Biological Activity

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate, also known as tert-butyl this compound, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound consists of a piperazine ring, which is a common scaffold in pharmacology, substituted with an aminopyridine moiety and a carboxylate group. Its molecular formula is C14H22N4O2.

Structural Characteristics

The unique structure of this compound suggests various biological activities. The piperazine ring is known for its ability to interact with neurotransmitter receptors, while the aminopyridine component may influence its pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Studies : A study on related piperazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Neurotransmitter Interaction : Research indicates that compounds with similar structures might interact with neurotransmitter receptors or enzymes involved in neurotransmission, although specific binding affinities need further investigation.
  • Antifungal Activity : Some derivatives have shown antifungal properties, particularly against Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, here is a comparison with structurally similar compounds:

Compound NameStructureNotable Characteristics
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateC14H22N4O2Similar piperazine structure; potential for different biological activity due to pyridine substitution.
Tert-butyl 4-(5-amino-pyridin-2-yl)piperazine-1-carboxylateC14H22N4O2Exhibits distinct pharmacological properties; variation in amino group position affects activity.
Tert-butyl 4-(2-hydrazino-pyridin-3-yl)piperazine-1-carboxylateC14H22N6O2Contains hydrazino group; studied for its antibacterial properties.

Synthesis Pathways

The synthesis of this compound typically involves coupling reactions between piperazine derivatives and aminopyridine substrates under specific conditions. Various synthetic routes have been reported, highlighting the versatility of this compound in drug development .

Q & A

Q. What are the key synthetic steps for preparing 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with coupling a pyridine derivative to a piperazine core. Critical steps include:

  • Nucleophilic substitution to introduce the aminopyridyl group.
  • Esterification to form the carboxylate moiety.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Reaction monitoring using thin-layer chromatography (TLC) and characterization via 1^1H/13^13C NMR and mass spectrometry (MS) are essential .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

  • NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic pyridyl protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 290.3 [M+H]+^+) .
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or steric hindrance analysis .

Q. What are common chemical modifications of this compound for derivatization?

  • Nucleophilic acyl substitution : Reactivity at the carboxylate group with amines or alcohols .
  • Electrophilic aromatic substitution : Functionalization of the pyridyl ring (e.g., halogenation, nitration) .
  • Reductive amination : Modifications at the piperazine nitrogen .

Q. How should researchers handle and store this compound safely?

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Safety protocols : Use PPE (gloves, goggles), fume hoods, and avoid skin contact due to potential irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Pd/C or Ni catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Temperature control : Lower temps (0–5°C) reduce side reactions during sensitive steps (e.g., acylation) .
    Statistical tools like Design of Experiments (DoE) help identify optimal parameters .

Q. How can discrepancies in reported pharmacological data be resolved?

  • Binding assay standardization : Use SPR or ITC under consistent buffer conditions (pH 7.4, 25°C) to quantify target affinity .
  • Metabolic stability studies : Compare hepatic microsomal half-life (t1/2_{1/2}) across species (e.g., human vs. rat) .
  • Structural analogs : Test derivatives to isolate SAR trends (e.g., fluorination at pyridyl C4 alters receptor selectivity) .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or GPCRs .
  • MD simulations : GROMACS for assessing complex stability over 100-ns trajectories .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to IC50_{50} values .

Q. How can structural ambiguities in crystallographic data be addressed?

  • High-resolution XRD : Collect data at 100 K with synchrotron radiation (λ = 0.9 Å) .
  • DFT calculations : Gaussian 16 to compare experimental vs. theoretical bond angles/distances .
  • Hirshfeld surface analysis : Identifies weak interactions (C–H···π) influencing conformation .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Isotope labeling : 14^{14}C-tracing to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Prodrug design : Replace ester groups with tert-butyl carbamates to delay degradation .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Q. How are contradictory data in thermal stability studies reconciled?

  • TGA-DSC analysis : Determine decomposition onset (e.g., 180°C for carboxylate ester cleavage) .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Solid-state NMR : Probe phase transitions or amorphous-crystalline shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.